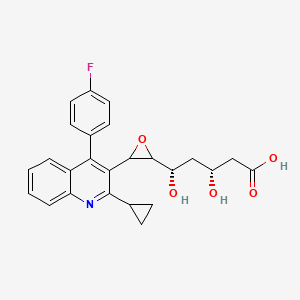
(3R,5S)-5-(3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)oxiran-2-yl)-3,5-dihydroxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5S)-5-(3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)oxiran-2-yl)-3,5-dihydroxypentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a quinoline ring, a cyclopropyl group, and an oxirane ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-(3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)oxiran-2-yl)-3,5-dihydroxypentanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Ring: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the Cyclopropyl Group: This step often involves a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Formation of the Oxirane Ring: This can be accomplished through an epoxidation reaction, where an alkene reacts with a peracid.
Final Coupling and Hydroxylation: The final steps involve coupling the quinoline derivative with the oxirane and introducing hydroxyl groups through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or carboxylic acids.
Reduction: Reduction reactions can target the quinoline ring or the oxirane ring, leading to the formation of dihydroquinoline or diol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of quinoline carboxylic acids or ketones.
Reduction: Formation of dihydroquinoline or diol derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biology, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for studying biological pathways and mechanisms.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (3R,5S)-5-(3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)oxiran-2-yl)-3,5-dihydroxypentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- (3R,5S)-5-(3-(2-Cyclopropyl-4-phenylquinolin-3-yl)oxiran-2-yl)-3,5-dihydroxypentanoic acid
- (3R,5S)-5-(3-(2-Cyclopropyl-4-(4-chlorophenyl)quinolin-3-yl)oxiran-2-yl)-3,5-dihydroxypentanoic acid
Uniqueness
The presence of the fluorophenyl group in (3R,5S)-5-(3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)oxiran-2-yl)-3,5-dihydroxypentanoic acid makes it unique compared to similar compounds. This fluorine atom can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity to biological targets. This uniqueness can lead to different biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C25H24FNO5 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(3R,5S)-5-[3-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]oxiran-2-yl]-3,5-dihydroxypentanoic acid |
InChI |
InChI=1S/C25H24FNO5/c26-15-9-7-13(8-10-15)21-17-3-1-2-4-18(17)27-23(14-5-6-14)22(21)25-24(32-25)19(29)11-16(28)12-20(30)31/h1-4,7-10,14,16,19,24-25,28-29H,5-6,11-12H2,(H,30,31)/t16-,19+,24?,25?/m1/s1 |
InChI Key |
OLBRICLNWSVGRO-LINFSVTHSA-N |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C4C(O4)[C@H](C[C@H](CC(=O)O)O)O)C5=CC=C(C=C5)F |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C4C(O4)C(CC(CC(=O)O)O)O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















